molecular formula C11H9N3O2 B3048404 4-(Pyridin-3-yl)-2-nitroaniline CAS No. 167959-19-5

4-(Pyridin-3-yl)-2-nitroaniline

Cat. No. B3048404
Key on ui cas rn: 167959-19-5
M. Wt: 215.21 g/mol
InChI Key: HUWQSHAKHTVWEM-UHFFFAOYSA-N
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Patent
US08129396B2

Procedure details

4-Amino-3-nitrophenylboronic acid pinacol ester (1.60 g, 6.06 mmol), 3-bromopyridine (1.10 g, 6.96 mmol), cesium carbonate (3.33 g, 10.22 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride DCM complex (491 mg, 0.60 mmol) were suspended in dimethylformamide (20 mL). The solution was degassed by vacuum several times and placed in an argon atmosphere. It was then heated to 65° C. for 6 hr. After cooling, EA (100 mL) and water (40 mL) were added. When additional water (50 mL) was added to the organic layer, a precipitate was formed in the separatory funnel. The biphasic solution was filtered, and the filtrate was transferred to the separatory funnel and separated. The organic phase was washed twice with water (50 mL each), then with brine, and then dried with sodium sulfate and concentrated under reduced pressure to give 2-nitro-4-(pyridin-3-yl)benzenamine (1.18 g). 2-Nitro-4-(pyridin-3-yl)benzenamine (700 mg, 3.26 mmol) in 1:1 ethanol/EA (40 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (90 mg, 0.08 mmol) at room temperature for 2 days. Filtration and concentration under reduced pressure gave 4-(pyridin-3-yl)-benzene-1,2-diamine (621 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Name
ethanol EA
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[NH2:16])([O-])=O>[Pd].C(O)C.CC(=O)OCC>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]2[CH:9]=[C:4]([NH2:1])[C:5]([NH2:16])=[CH:6][CH:7]=2)[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=1C=NC=CC1)N
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]
Name
ethanol EA
Quantity
40 mL
Type
solvent
Smiles
C(C)O.CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 621 mg
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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